Bimethoxycaine

Description

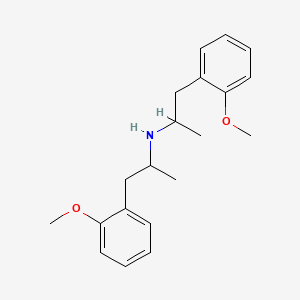

Bimethoxycaine Lactate (CAS 47302-54-5) is an analgesic agent with the molecular formula C₂₀H₂₇NO₂, as listed in global pharmaceutical databases . Local anesthetics typically block sodium channels in neuronal membranes, inhibiting pain signal transmission. This compound’s lactate salt formulation likely enhances solubility and stability, a common practice for injectable analgesics .

Properties

CAS No. |

47302-54-5 |

|---|---|

Molecular Formula |

C20H27NO2 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine |

InChI |

InChI=1S/C20H27NO2/c1-15(13-17-9-5-7-11-19(17)22-3)21-16(2)14-18-10-6-8-12-20(18)23-4/h5-12,15-16,21H,13-14H2,1-4H3 |

InChI Key |

SKVZMKWCURTNKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)NC(C)CC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIMETHOXYCAINE involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of specific aromatic compounds with alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: BIMETHOXYCAINE undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

BIMETHOXYCAINE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of BIMETHOXYCAINE involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Analogs: Analgesic and Anti-Inflammatory Agents

The following table compares Bimethoxycaine Lactate with functionally related compounds:

| Compound | Molecular Formula | CAS Number | Therapeutic Use | Key Structural Features |

|---|---|---|---|---|

| This compound Lactate | C₂₀H₂₇NO₂ | 47302-54-5 | Analgesic | Likely ester backbone with methoxy groups |

| Bifepramide | C₂₁H₂₈N₂O | 70976-76-0 | Analgesic | Larger molecule; potential amide functional group |

| Bifeprofen | C₂₂H₂₅ClN₂O₃ | 108210-73-7 | Anti-inflammatory | Chlorine substituent; propionic acid derivative |

| Lidocaine | C₁₄H₂₂N₂O | 137-58-6 | Local anesthetic | Amide linkage; diethylamino terminus |

Key Observations :

- This compound vs. Bifepramide : Both are analgesics, but this compound’s smaller molecular size (C₂₀ vs. C₂₁) and methoxy groups may confer distinct pharmacokinetic properties, such as faster tissue penetration .

- This compound vs. Lidocaine : Unlike lidocaine (an amide-type anesthetic), this compound’s ester-based structure (inferred from naming conventions) could result in shorter duration due to ester hydrolysis in plasma .

Structural Analogs: Methoxy-Substituted Compounds

Compounds with 3,4-dimethoxyphenyl moieties (e.g., 3,4-dimethoxyaniline, C₈H₁₁NO₂) share structural similarities with this compound’s likely aromatic methoxy substitutions .

Research Findings and Pharmacological Implications

Methoxy Group Impact

- Lipophilicity: Methoxy groups in this compound may increase lipid solubility, enhancing its onset of action compared to non-methoxy analgesics like procaine .

- Metabolic Stability : Ester-linked methoxy groups might reduce susceptibility to enzymatic degradation compared to hydroxylated analogs, though this requires validation .

Therapeutic Efficacy Gaps

- While Bifeprofen (anti-inflammatory) and Bifepramide (analgesic) share overlapping therapeutic domains with this compound, their structural differences (e.g., chlorine substituents in Bifeprofen) suggest divergent molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.